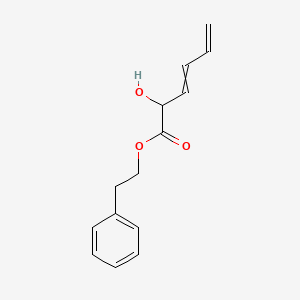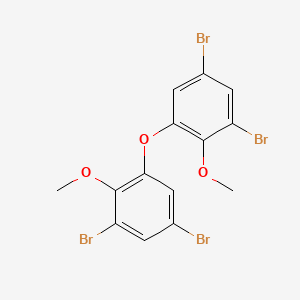
1,1'-Oxybis(3,5-dibromo-2-methoxybenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Oxybis(3,5-dibromo-2-methoxybenzene): is an organic compound with the molecular formula C14H10Br4O3 It is a derivative of benzene, characterized by the presence of bromine and methoxy groups attached to the benzene rings, connected by an oxygen bridge
准备方法
Synthetic Routes and Reaction Conditions: 1,1’-Oxybis(3,5-dibromo-2-methoxybenzene) can be synthesized through a multi-step process involving the bromination and methoxylation of benzene derivatives. The typical synthetic route involves:
Bromination: Benzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form dibromobenzene.
Methoxylation: The dibromobenzene is then reacted with methanol (CH3OH) in the presence of a base such as sodium hydroxide (NaOH) to introduce the methoxy groups.
Coupling Reaction: Finally, the methoxylated dibromobenzene derivatives are coupled using an oxygen source, such as hydrogen peroxide (H2O2), to form the desired compound.
Industrial Production Methods: Industrial production of 1,1’-Oxybis(3,5-dibromo-2-methoxybenzene) follows similar synthetic routes but on a larger scale. The process involves:
Continuous Bromination: Using continuous flow reactors to ensure efficient bromination of benzene.
Automated Methoxylation: Employing automated systems for the methoxylation step to maintain consistency and yield.
Catalytic Coupling: Utilizing catalytic processes to facilitate the coupling reaction, ensuring high purity and yield of the final product.
化学反应分析
Types of Reactions: 1,1’-Oxybis(3,5-dibromo-2-methoxybenzene) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, forming simpler benzene derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products:
Substitution: Formation of methoxy-substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler benzene derivatives without bromine atoms.
科学研究应用
1,1’-Oxybis(3,5-dibromo-2-methoxybenzene) has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of 1,1’-Oxybis(3,5-dibromo-2-methoxybenzene) involves its interaction with molecular targets and pathways in biological systems. The compound can:
Interact with Enzymes: Inhibit or activate specific enzymes, affecting metabolic pathways.
Bind to Receptors: Modulate receptor activity, influencing cellular signaling pathways.
Generate Reactive Species: Produce reactive oxygen species (ROS) that can induce oxidative stress in cells.
相似化合物的比较
1,1’-Oxybis(3,5-dibromobenzene): Lacks the methoxy groups, making it less reactive in certain chemical reactions.
1,3-Dibromo-5-methoxybenzene: Contains only one methoxy group, resulting in different chemical properties and reactivity.
1,3-Dibromo-2-methylbenzene: Substituted with a methyl group instead of a methoxy group, affecting its chemical behavior.
Uniqueness: 1,1’-Oxybis(3,5-dibromo-2-methoxybenzene) is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity
属性
CAS 编号 |
849587-91-3 |
|---|---|
分子式 |
C14H10Br4O3 |
分子量 |
545.8 g/mol |
IUPAC 名称 |
1,5-dibromo-3-(3,5-dibromo-2-methoxyphenoxy)-2-methoxybenzene |
InChI |
InChI=1S/C14H10Br4O3/c1-19-13-9(17)3-7(15)5-11(13)21-12-6-8(16)4-10(18)14(12)20-2/h3-6H,1-2H3 |
InChI 键 |
LYCJCPPCDKQOAM-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1Br)Br)OC2=C(C(=CC(=C2)Br)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Hydroxy-N~3~-[(3-phenoxyphenyl)methyl]-beta-alaninamide](/img/structure/B14183734.png)
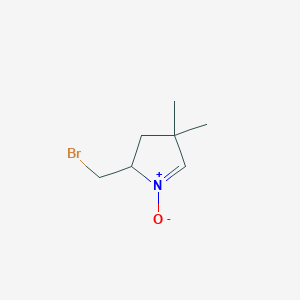
![5-Chloro-2-[(5-methyl-2H-tetrazol-2-yl)methyl]aniline](/img/structure/B14183737.png)
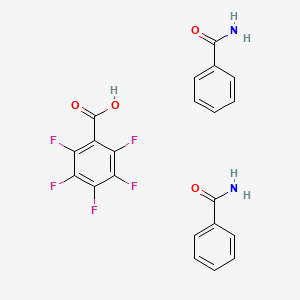
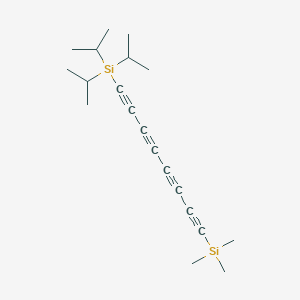
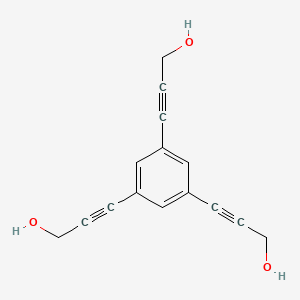
![3-Benzyl-3-azabicyclo[3.2.1]octane-8-carbaldehyde](/img/structure/B14183781.png)
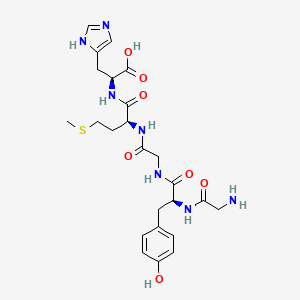
![Methyl 3-[4-(2H-1,2,3-triazol-4-yl)phenyl]prop-2-enoate](/img/structure/B14183795.png)
silane](/img/structure/B14183806.png)
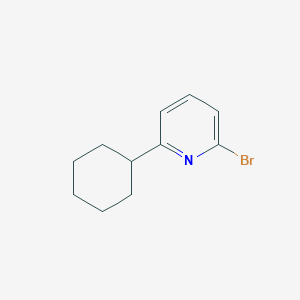
![2,2'-{[(1-Bromonaphthalen-2-yl)methyl]azanediyl}di(ethan-1-ol)](/img/structure/B14183816.png)
